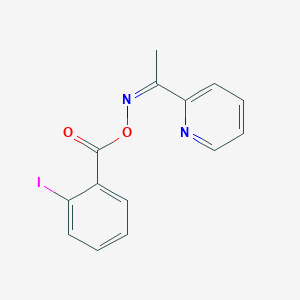
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of cancer research. PBOX-15 is a small molecule inhibitor that selectively targets the transcription factor, STAT3, which is known to play a critical role in cancer progression.
Mécanisme D'action
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime selectively targets the transcription factor, STAT3, which is known to play a critical role in cancer progression. STAT3 is activated in various types of cancer and promotes cancer cell survival, proliferation, and metastasis. 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce cancer stem cell populations. Additionally, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime in lab experiments is its high selectivity for STAT3. This allows for the specific targeting of cancer cells without affecting normal cells. However, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has poor solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime. One potential direction is the development of more potent and selective STAT3 inhibitors. Another direction is the investigation of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime in combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory properties of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime may be further explored for the treatment of inflammatory diseases. Overall, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime shows great potential as a novel anti-cancer agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2-pyridinylacetic acid to form 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c1-10(13-8-4-5-9-16-13)17-19-14(18)11-6-2-3-7-12(11)15/h2-9H,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSNNBDXOILEM-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5915899.png)
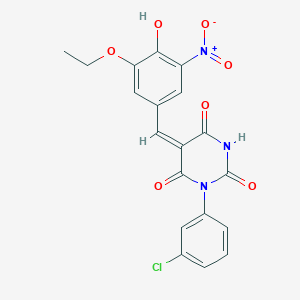
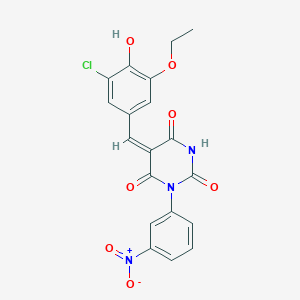
![methyl 4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915924.png)
![methyl 4-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915930.png)
![N-(2-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5915939.png)
![2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
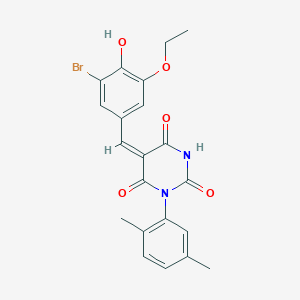
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
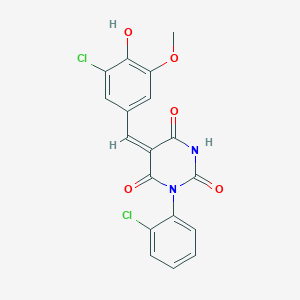
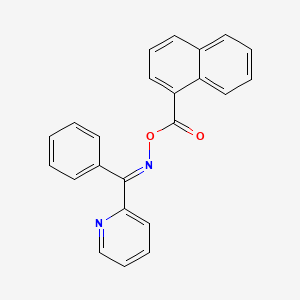
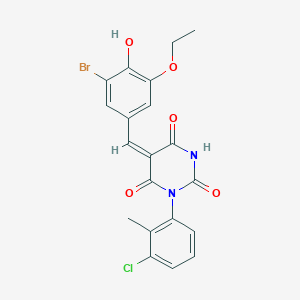
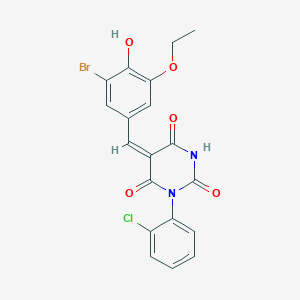
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)